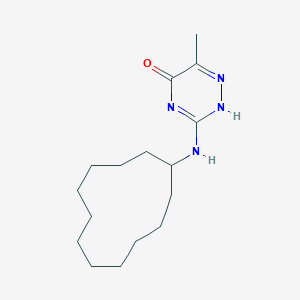
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as CDMA, is a heterocyclic compound that has been extensively studied for its potential in various scientific applications. CDMA has a unique structure that makes it a promising candidate for use in fields such as chemistry, biology, and materials science.
Wirkmechanismus
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one is believed to exert its biological activity through the inhibition of various enzymes and proteins. For example, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of the bacterial enzyme, dihydrofolate reductase.
Biochemical and Physiological Effects:
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells, while also inhibiting the growth of bacteria. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in laboratory experiments, including its high purity and stability. However, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one can be difficult to synthesize and purify, which may limit its use in certain applications. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has limited solubility in water, which may present challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of new synthetic methods for 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one in fields such as medicine and materials science. Finally, further research is needed to fully understand the mechanisms of action of 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one and its potential for use in various scientific applications.
Synthesemethoden
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized through a multistep process that involves the reaction of cyclododecylamine with 2-amino-4,6-dimethylpyrimidine, followed by cyclization to form the triazine ring. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential as a corrosion inhibitor in the oil and gas industry, as well as for its use in the synthesis of novel materials. Additionally, 3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one has been investigated for its biological activity, including its potential as an antitumor agent and its ability to inhibit the growth of bacteria.
Eigenschaften
Produktname |
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C16H28N4O |
Molekulargewicht |
292.42 g/mol |
IUPAC-Name |
3-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H28N4O/c1-13-15(21)18-16(20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21) |
InChI-Schlüssel |
WIRWPPCPIIFZQE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
Kanonische SMILES |
CC1=NNC(=NC1=O)NC2CCCCCCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
